molecular formula C6H4FIO B079489 4-Fluoro-2-iodophenol CAS No. 2713-29-3

4-Fluoro-2-iodophenol

Cat. No.: B079489
CAS No.: 2713-29-3
M. Wt: 238 g/mol
InChI Key: FTTVHYAABUMDNX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodophenol (C₆H₄FIO) is a halogenated phenolic compound characterized by a fluorine substituent at the para position and an iodine atom at the ortho position relative to the hydroxyl (-OH) group. It is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its dual functionality: the iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), while the fluorine atom enhances metabolic stability and bioavailability in drug candidates . Its melting point is reported as 120–123°C, closely matching literature values .

Preparation Methods

Direct Electrophilic Iodination of 4-Fluorophenol

Reaction Conditions and Regioselectivity

Electrophilic iodination of 4-fluorophenol represents the most straightforward route. The fluorine atom at the para position exerts a strong electron-withdrawing effect, directing electrophilic substitution to the ortho position relative to the hydroxyl group. This regioselectivity aligns with the ortho/para-directing nature of phenolic hydroxyl groups and the meta-directing effect of fluorine in aromatic systems .

Typical iodinating agents include:

  • Iodine (I₂) with oxidizing agents (e.g., H₂O₂, HNO₃)

  • N-Iodosuccinimide (NIS) in acidic media

A representative procedure involves dissolving 4-fluorophenol in acetic acid, adding iodine (1.2 equiv) and hydrogen peroxide (1.5 equiv), and stirring at 60°C for 6 hours . The crude product is purified via column chromatography (hexane/ethyl acetate). Yields typically range from 45–65% , with purity >90% confirmed by HPLC .

Table 1: Comparative Iodination Conditions for 4-Fluorophenol

Iodinating AgentSolventTemp (°C)Time (h)Yield (%)
I₂/H₂O₂Acetic Acid60658
NIS/TFADCM251262
KI/HIO₄EtOH/H₂O80447

Suzuki-Miyaura Cross-Coupling of Halogenated Arylboronic Acids

Boronic Acid Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Nitro Groups

4-Fluoro-2-nitrophenol undergoes SNAr with KI in the presence of CuI (10 mol%) and 18-crown-6 in DMF at 120°C . The nitro group is displaced by iodide, yielding 4-fluoro-2-iodophenol after 24 hours (yield: 55%).

Limitations and Byproducts

Competing dehalogenation or reduction of the nitro group can occur, necessitating careful control of reaction time and temperature. Byproducts include 4-fluorophenol (from over-reduction) and diiodinated derivatives .

Hydrolysis of 4-Fluoro-1,2-diiodobenzene

Selective Hydrolysis

Hydrolysis of 4-fluoro-1,2-diiodobenzene in aqueous NaOH (10% w/v) at 150°C under pressure selectively replaces one iodine atom with a hydroxyl group . The reaction proceeds via a benzyne intermediate, with regioselectivity controlled by the fluorine’s electronic effects.

Table 2: Hydrolysis Conditions and Outcomes

SubstrateBaseTemp (°C)Time (h)Yield (%)
4-Fluoro-1,2-diiodobenzeneNaOH150840
4-Fluoro-1,2-dibromobenzeneKOH18012<10

Directed Ortho-Metalation (DoM) Strategies

Sulfonyl Directing Groups

4-Fluorophenyl sulfones undergo lithiation at the ortho position using t-BuLi at −78°C, followed by quenching with I₂ to install iodine . Subsequent hydrolysis of the sulfonyl group (H₂SO₄, 100°C) yields this compound.

Limitations

  • Requires cryogenic conditions.

  • Sulfonyl group removal can lead to desulfonation side reactions.

Challenges and Optimization Strategies

Competing Directing Effects

The hydroxyl and fluorine groups create conflicting regiochemical demands. Protecting the hydroxyl group (e.g., as a methyl ether) prior to iodination mitigates this issue, enabling cleaner ortho-iodination .

Purification Difficulties

This compound’s polarity complicates isolation. Acid-base extraction (e.g., using NaHCO₃ to deprotonate the phenol) improves recovery .

Scientific Research Applications

Pharmaceutical Development

4-Fluoro-2-iodophenol is utilized as an intermediate in the synthesis of pharmaceutical agents. Its halogenated structure aids in modifying biological activity and enhancing the pharmacokinetic properties of drug candidates. Research has demonstrated its role in developing compounds targeting specific biological pathways, making it valuable in medicinal chemistry .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. It is involved in various reactions, including palladium-catalyzed cross-coupling reactions and other transformations that yield high-value products. The incorporation of this compound can lead to the generation of novel chemical entities with potential applications in drug discovery and materials science .

Biochemical Research

In biochemical studies, this compound is employed as a probe to investigate enzyme interactions and mechanisms. Its ability to participate in specific biochemical assays allows researchers to gain insights into enzymatic processes and identify potential therapeutic targets. This application is particularly relevant in understanding metabolic pathways and drug metabolism .

Material Science

The unique properties of this compound make it suitable for applications in material science, including the development of advanced materials such as sensors and coatings. Its stability under various conditions and compatibility with other materials enhance its utility in creating innovative solutions for industrial applications .

Environmental Monitoring

In analytical chemistry, this compound can be used for detecting and quantifying environmental pollutants. Its chemical properties allow for effective monitoring of contaminants, contributing to environmental protection efforts and compliance with regulatory standards .

Case Study 1: Synthesis of Novel Anticancer Agents

Recent studies have explored the synthesis of anticancer agents using this compound as a precursor. Researchers have reported enhanced efficacy against specific cancer cell lines due to the strategic incorporation of this compound into the drug design process, demonstrating its potential role in developing targeted therapies.

Case Study 2: Enzyme Interaction Studies

In a study focusing on enzyme kinetics, this compound was utilized to probe the active sites of various enzymes. The results indicated significant alterations in enzyme activity upon binding with this compound, providing insights into enzyme mechanisms that could inform drug development strategies.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

The substitution pattern and choice of halogens significantly influence physical properties and reactivity. Below is a comparative analysis (Table 1):

Table 1: Physical Properties of 4-Fluoro-2-iodophenol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₆H₄FIO 238.00 120–123 -OH, -F (para), -I (ortho)
4-Chloro-2-iodophenol C₆H₄ClIO 254.45 75–77 -OH, -Cl (para), -I (ortho)
4-Methoxy-2-iodophenol C₇H₇IO₂ 250.03 Not reported -OCH₃ (para), -I (ortho)
4-Fluoro-2-iodoaniline C₆H₅FIN 237.01 Not reported -NH₂ (para), -F, -I (ortho)

Key Observations :

  • Melting Points: The fluorine substituent in this compound increases intermolecular hydrogen bonding compared to 4-chloro-2-iodophenol, leading to a higher melting point (120–123°C vs. 75–77°C) .
  • Molecular Weight : Chlorine substitution adds mass (254.45 g/mol vs. 238.00 g/mol for the fluoro analogue) but reduces polarity due to lower electronegativity .
  • Functional Groups: Replacing -OH with -NH₂ (as in 4-fluoro-2-iodoaniline) or -OCH₃ alters solubility and reactivity. For example, the methoxy group in 4-methoxy-2-iodophenol is electron-donating, deactivating the aromatic ring toward electrophilic substitution .

Key Observations :

  • Cross-Coupling Efficiency: The iodine atom in this compound is highly reactive in palladium-catalyzed couplings, enabling efficient synthesis of alkynyl derivatives (e.g., 2-ethynyl-4-fluorophenol, 85% yield) . Chlorine analogues are less favored due to slower oxidative addition .
  • Biological Activity: Fluorine enhances membrane permeability and metabolic stability. For example, fluoro-substituted quinolinecarboxylic acids (e.g., NSC 368390) exhibit potent antitumor activity against colon and breast carcinomas .
  • Directing Effects: The electron-withdrawing fluorine in this compound deactivates the ring, directing electrophiles to the ortho and para positions relative to the -OH group. Methoxy substituents, in contrast, activate the ring but direct substitutions to the meta position .

Biological Activity

4-Fluoro-2-iodophenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both fluorine and iodine substituents, which significantly influence its reactivity and biological interactions. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

The chemical structure of this compound can be represented as follows:

C6H4FIO\text{C}_6\text{H}_4\text{F}\text{I}\text{O}

This compound has a molecular weight of approximately 238.00 g/mol. The presence of the fluorine and iodine atoms alters the electronic properties of the aromatic ring, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory properties : It has been noted for its potential to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response.
  • Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer properties : Research indicates that certain structural analogs may possess anticancer activities.

Anti-inflammatory Activity

Research has demonstrated that derivatives of 2,4-disubstituted phenols, including compounds similar to this compound, exhibit significant inhibition of 5-lipoxygenase activity. In one study, several compounds showed nearly complete inhibition (up to 100%) at low concentrations (25 µM) . This high level of inhibition suggests that such phenolic compounds could be developed into new anti-inflammatory medications.

Table 1: Inhibition of 5-Lipoxygenase by Phenolic Compounds

Compound NameConcentration (µM)% Inhibition
This compound25~100%
Bobel-2425~100%
BenoxaprofenVariousModerate
KetoconazoleVariousModerate

Antimicrobial Activity

The antimicrobial properties of halogenated phenols have been explored in various studies. For instance, derivatives similar to this compound have demonstrated effectiveness against several bacterial strains, indicating potential for use as antimicrobial agents .

Case Studies

  • Inflammatory Diseases : A clinical trial involving a derivative similar to this compound was conducted on patients with inflammatory conditions. The results indicated significant improvement in symptoms with minimal side effects.
  • Antimicrobial Efficacy : Laboratory studies have shown that certain derivatives can inhibit the growth of resistant bacterial strains, making them candidates for further development as antibiotics.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Interaction with key enzymes such as lipoxygenases.
  • Modulation of signaling pathways related to inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-2-iodophenol, and how is product purity validated?

  • Methodological Answer : Common synthesis involves iodination of 4-fluorophenol derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions. Validation is achieved via melting point analysis (mp 120–123°C, consistent with literature ), IR spectroscopy (O-H stretch at ~3200 cm⁻¹, C-I/F vibrational bands), and ¹H NMR (aromatic proton splitting patterns at δ 6.86–7.46 ppm ). Purity is confirmed by GC (>98% ).

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles), fume hoods for ventilation, and avoid skin contact due to potential toxicity. Refer to safety data sheets (SDS) for emergency measures, including first-aid guidelines for ingestion/inhalation . Storage should be in airtight containers away from light to prevent decomposition .

Q. How is the compound characterized structurally, and what spectral databases are recommended?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction for bond angles/packing (e.g., C-I bond length ~2.09 Å ), complemented by ²D NMR (COSY, HSQC) to resolve aromatic coupling. Cross-reference spectral data with Reaxys or PubChem .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2 eq ICl to prevent di-iodination) and reaction time (monitored by TLC). Use polar aprotic solvents (e.g., DMF) to enhance iodine electrophilicity. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. What strategies resolve discrepancies in reported melting points or spectral data for halogenated phenols?

  • Methodological Answer : Discrepancies (e.g., mp variations ±3°C) may arise from impurities or polymorphic forms. Recrystallize from ethanol/water mixtures, and validate purity via GC-MS. For NMR conflicts, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or substituent electronic environments .

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine enhances oxidative addition in Suzuki-Miyaura couplings by polarizing the C-I bond. Use Pd(PPh₃)₄ catalysts and mild bases (K₂CO₃) in THF/H₂O at 60°C. Monitor regioselectivity via LC-MS .

Q. What advanced techniques validate the crystal structure of this compound derivatives?

  • Methodological Answer : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) to determine space groups (e.g., monoclinic P2₁/c) and hydrogen-bonding networks. Refine data with SHELXL, reporting R-factors <0.05 for high confidence .

Q. Data Analysis & Contradictions

Q. How should researchers address conflicting IR data for phenolic O-H stretches in halogenated analogs?

  • Methodological Answer : Variations in O-H peaks (broad vs. sharp) may stem from hydrogen-bonding strength or sample hydration. Compare under anhydrous conditions (dry N₂ atmosphere) and use DFT calculations to simulate vibrational modes .

Q. What statistical methods are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer : Apply HPLC-UV/Vis with internal standards (e.g., 4-fluoroanisole) and calibrate using linear regression (R² >0.99). For GC-MS, integrate peaks with >98% purity thresholds and report uncertainty intervals .

Q. Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Test thermal stability (25°C, 40°C), light exposure (UV vs. dark), and humidity (0–75% RH) over 6–12 months. Analyze degradation via HPLC, tracking iodide release (ICP-MS) and phenolic oxidation products .

Q. What controls are essential in kinetic studies of dehalogenation reactions involving this compound?

  • Methodological Answer : Include blank reactions (no catalyst), internal standards for quantification, and monitor pH to avoid acid/base-mediated side reactions. Use pseudo-first-order kinetics models to derive rate constants .

Properties

IUPAC Name

4-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVHYAABUMDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436324
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-29-3
Record name 4-Fluoro-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Iodosuccinimide (10 g, 45.0 mmol) and 4-fluoro-phenol (5.00 g, 40.0 mmol) were suspended in acetic acid (39 ml, 649.0 mmol) and stirred for 5 minutes before addition of concentrated sulphuric acid (0.79 ml, 13.4 mmol). The reaction mixture was stirred for 18 hours at room temperature before diluting with water (100 ml). The aqueous layer was extracted with dichloromethane (2×30 ml). The combined organic extracts were washed with sodium thiosulphate solution (20% aqueous, wt:v), water, dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified by column chromatography (silica gel) eluting with toluene to afford the title compound as an off white solid, 4.5 g, 40% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Three
Quantity
0.79 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

To a stirred solution of 16.8 g (150 millimoles (mmol) of 4-fluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150 mmol) of NaI and 6.00 g (150 mmol) of NaOH. To the resulting mixture add 258 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 90 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent, dissolve the residue in hot hexanes, and allow the resulting solution to stand in a freezer for two hours. A dark colored material oils out. Decant the solution away therefrom and allow the resulting colorless decanted solution to stand in a freezer for 18 hours. Filter off the resulting white crystals and dry them under reduced pressure to yield 18.00 g (50%) of pure 4-fluoro-2-iodophenol (P7) as a white solid.
Quantity
150 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Chloramine-T trihydrate (50 g, 178 mmol) was added to a stirred, cooled (0° C.) solution of 4-fluorophenol (20 g, 178 mmol) and sodium iodide (26.7 g, 178 mmol) in dimethylformamide (250 mL). The mixture was stirred at 0° C. for 1 h., and poured into water (1000 mL). The mixture was acidified with hydrochloric acid (1M) and extracted with ether (4×200 mL). The combined organic fractions were washed with aqueous sodium thiosulfate (5%, 3×100 mL), water (2×50 mL) and brine (50 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The reside was purified by flash column chromatography on silica gel, eluting with hexane/CH2Cl2 to give the title compound as an off-white solid (7.8 g, 18%). 1H NMR (360 MHz, CDCl3) δ 5.08 (1H, s), 6.90-7.01 (2H, m), and 7.37 (1H, dd, J 7.6, 2.9 Hz).
Name
Chloramine-T trihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four
Yield
18%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluoro-2-iodophenol
4-Fluoro-2-iodophenol
4-Fluoro-2-iodophenol
4-Fluoro-2-iodophenol
4-Fluoro-2-iodophenol
4-Fluoro-2-iodophenol

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